molecular formula C10H15O2P B4750229 butyl(phenyl)phosphinic acid

butyl(phenyl)phosphinic acid

Cat. No. B4750229
M. Wt: 198.20 g/mol
InChI Key: OBQIMLAGVUXZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl(phenyl)phosphinic acid, also known as BPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPAA is an organophosphorus compound that belongs to the class of phosphinic acids. It has a molecular formula of C10H15O2P and a molecular weight of 206.20 g/mol. BPAA is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

Butyl(phenyl)phosphinic acid acts as a chelating agent for metal ions by forming stable complexes with them. The phosphinic acid group in butyl(phenyl)phosphinic acid can form a coordination bond with metal ions such as copper, zinc, and iron. This property makes butyl(phenyl)phosphinic acid useful in the separation and purification of metal ions in various industrial processes.
Biochemical and Physiological Effects:
butyl(phenyl)phosphinic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. butyl(phenyl)phosphinic acid has also been shown to have neuroprotective effects, which can help prevent damage to the nervous system. Additionally, butyl(phenyl)phosphinic acid has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using butyl(phenyl)phosphinic acid in lab experiments is its ability to form stable complexes with metal ions, which can simplify the process of separating and purifying these ions. However, butyl(phenyl)phosphinic acid has some limitations, such as its low solubility in water and its tendency to form insoluble salts with some metal ions. These limitations can make it difficult to use butyl(phenyl)phosphinic acid in certain experimental conditions.

Future Directions

There are several future directions for research on butyl(phenyl)phosphinic acid. One area of research is the development of new catalysts for organic reactions using butyl(phenyl)phosphinic acid as a precursor. Another area of research is the investigation of the neuroprotective effects of butyl(phenyl)phosphinic acid, which could have implications for the treatment of neurodegenerative diseases. Additionally, research could be conducted on the use of butyl(phenyl)phosphinic acid as a chelating agent for the removal of heavy metals from contaminated water sources.

Scientific Research Applications

Butyl(phenyl)phosphinic acid has been used in various scientific research applications, including as a chelating agent for metal ions, a ligand for coordination chemistry, and a precursor for the synthesis of other organophosphorus compounds. butyl(phenyl)phosphinic acid has also been used in the development of new catalysts for organic reactions, and as a reagent for the determination of trace amounts of metals in environmental samples.

properties

IUPAC Name

butyl(phenyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O2P/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQIMLAGVUXZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(phenyl)phosphinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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